1-(4-氨基-3-硝基苯基)乙酮

描述

Synthesis Analysis

The synthesis of related compounds, like "1-(4-Amino-3-nitrophenyl)ethanone," often involves multiple steps, including nitration, amination, and condensation reactions. For instance, a study describes a convenient approach towards the synthesis of amino-substituted benzothiophenes, which could be related to the synthesis pathways of similar nitro and amino-substituted compounds (Androsov et al., 2010).

Molecular Structure Analysis

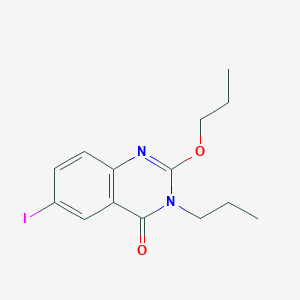

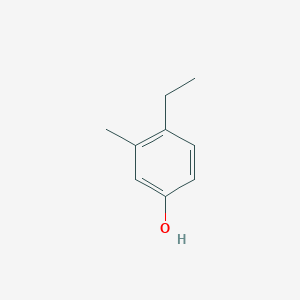

The molecular structure of compounds similar to "1-(4-Amino-3-nitrophenyl)ethanone" is characterized by the spatial arrangement of the nitro, amino, and ethanone functional groups. Crystallographic studies, such as those on related compounds, reveal nearly planar structures with specific intermolecular interactions, such as hydrogen bonding, that influence their solid-state arrangement and properties (Kocabıyık et al., 2012).

Chemical Reactions and Properties

"1-(4-Amino-3-nitrophenyl)ethanone" and its derivatives undergo various chemical reactions, including reduction, nitration, and condensation. The presence of amino and nitro groups allows for selective reactivity, such as the reduction of the nitro group to an amine or the participation of the amino group in condensation reactions. An example includes the synthesis of nitro-catechol structures as potent inhibitors, indicating the compound's reactivity towards selective enzymatic inhibition (Learmonth et al., 2002).

Physical Properties Analysis

The physical properties of "1-(4-Amino-3-nitrophenyl)ethanone" include its melting point, solubility in various solvents, and crystal structure. These properties are significantly influenced by the compound's molecular structure and intermolecular forces. For instance, research on similar nitrophenyl compounds highlights the importance of solubility data and phase diagrams in understanding the compound's behavior in different solvents (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of "1-(4-Amino-3-nitrophenyl)ethanone" are defined by the reactivities of its functional groups. The nitro group offers electrophilic sites for reduction reactions, while the amino group can engage in nucleophilic addition or condensation reactions. Studies on the reactivity of similar compounds provide insights into their potential chemical transformations and applications (Robles et al., 1993).

科学研究应用

合成和化学性质

氨基苯并[b]噻吩的合成:1-(2-氯-5-硝基苯基)乙酮,一个相关化合物,与一级或二级胺和硫进行Willgerodt–Kindler反应,简单高效地一锅法合成3-氨基苯并[b]噻吩。这展示了它在合成复杂有机化合物中的作用 (Androsov et al., 2010)。

相平衡和三元相图:对1-(3-硝基苯基)乙酮和1-(4-硝基苯基)乙酮的固液相平衡和三元相图的研究,这两种化合物在结构上类似于1-(4-氨基-3-硝基苯基)乙酮,为化学合成和分离过程提供了关键数据 (Li et al., 2019)。

新型有机化合物的合成:1-(4-硝基苯基)乙酮及其衍生物在合成具有潜在药理活性的新型有机化合物中起着重要作用,例如1-[1-(4-硝基苯基)乙基亚氨基甲酰]硫脲 (Wang et al., 2008)。

生物应用

抗菌和抗真菌活性:1-(4-硝基苯基)乙酮衍生物已被研究其抗菌和抗真菌性能。类似于1-[3-(1,8-萘啶-2-基)苯基]-3-芳基脲衍生物已显示对细菌细胞生长的抑制作用,表明在抗感染方面具有潜在应用 (Bhasker et al., 2018)。

基于芳基磺酰胺的化合物合成:从1-(4-硝基苯基)乙酮衍生物合成的芳基磺酰胺基3-乙酰基-2-甲基-4-苯基喹啉已被评估其抗氧化、抗真菌和抗菌活性,揭示了该化合物在开发新的治疗剂方面的潜力 (Kumar & Vijayakumar, 2017)。

计算生物化学和药物设计:对1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮等化合物的研究提供了对结构和振动性质的见解,这对芳基哌嗪类药物设计至关重要,展示了1-(4-硝基苯基)乙酮衍生物在药物发现中的作用 (Onawole et al., 2017)。

安全和危害

The safety data sheet for a similar compound, “4-Amino-3-nitrophenylboronic acid pinacol ester”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for “1-(4-Amino-3-nitrophenyl)ethanone” could involve further exploration of its potential uses in various fields. For instance, the ternary phase equilibrium for “1-(3-nitrophenyl)ethanone” and “1-(4-nitrophenyl)ethanone” in methanol or n-propanol has been determined, which could play an important part in separating the mixture of these two compounds .

属性

IUPAC Name |

1-(4-amino-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXVSPCPGWULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468977 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-nitrophenyl)ethanone | |

CAS RN |

1432-42-4 | |

| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。